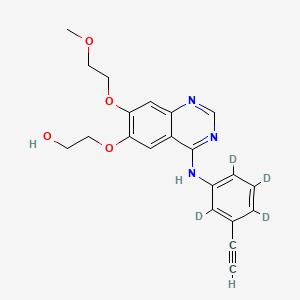

![molecular formula C17H19N3O2 B565356 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide CAS No. 1071504-81-8](/img/structure/B565356.png)

10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

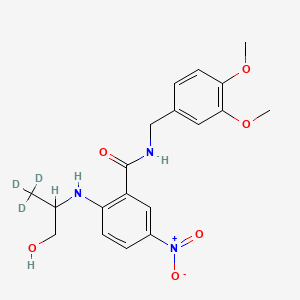

10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.

BenchChem offers high-quality 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Benzazepine Derivatives in Biological Activity

Benzazepine derivatives, including structures similar to the specified compound, have been extensively studied for their varied biological activities. Kawase et al. (2000) explored the structure-activity relationships of 3-benzazepines, revealing cytotoxic properties against human leukemia cells and potential as multidrug resistance (MDR) inhibitors. These findings suggest applications in cancer research and therapy, particularly in overcoming drug resistance mechanisms (Kawase, Saito, & Motohashi, 2000).

Neurological Disorder Research

Compounds with benzazepine structures have been evaluated for their potential in treating neurological disorders. For instance, oxcarbazepine, a derivative, has shown efficacy in managing epilepsy and trigeminal neuralgia, highlighting the relevance of benzazepine derivatives in neurological research (Schmidt & Sachdeo, 2000). Furthermore, JL13, a pyridobenzoxazepine compound, has been reviewed for its atypical antipsychotic activity, suggesting the utility of related compounds in psychiatric and cognitive disorder studies (Bruhwyler et al., 1997).

Cancer Biomarker Research

The exploration of biomarkers for cancer diagnosis and treatment monitoring also involves compounds that interact with DNA, such as Hoechst 33258 and its analogs. These compounds, which bind to the minor groove of DNA, offer insights into cell biology, genomics, and the mechanisms of carcinogenesis (Issar & Kakkar, 2013).

Mecanismo De Acción

Target of Action

It is known to be a derivative of the antiepileptic drug oxcarbazepine . Antiepileptic drugs typically work by modulating ion channels in neurons to reduce their excitability .

Mode of Action

Oxcarbazepine and its derivatives are believed to work by blocking voltage-sensitive sodium channels, stabilizing hyper-excited neural membranes, and inhibiting repetitive neuronal firing .

Biochemical Pathways

Antiepileptic drugs like oxcarbazepine generally affect the sodium and calcium ion channels, inhibiting the rapid, repetitive firing of neurons that leads to seizures .

Pharmacokinetics

Oxcarbazepine is known to be well absorbed and metabolized in the liver to its active metabolite .

Result of Action

As a derivative of oxcarbazepine, it is likely to reduce the excitability of neurons, thereby preventing the abnormal electrical activity that leads to seizures .

Action Environment

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-N-methyl-6,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-20(9-10-21)17(22)15-14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)19-15/h2-8,15,21H,9-11H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYLJXBAHSKFIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1C2=CC=CC=C2CC3=C(N1)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676251 |

Source

|

| Record name | N-(2-Hydroxyethyl)-N-methyl-10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide | |

CAS RN |

1071504-81-8 |

Source

|

| Record name | N-(2-Hydroxyethyl)-N-methyl-10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.